molecular formula C14H22N2 B8793487 1-(3-Phenylpropyl)piperidin-4-amine

1-(3-Phenylpropyl)piperidin-4-amine

Cat. No.: B8793487
M. Wt: 218.34 g/mol
InChI Key: FTWWEFSFFIMPQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Phenylpropyl)piperidin-4-amine is a piperidine derivative featuring a 3-phenylpropyl substituent at the piperidine nitrogen and an amine group at the 4-position. The 3-phenylpropyl moiety is a recurring pharmacophore in ligands targeting neurotransmitter transporters, receptors (e.g., nicotinic acetylcholine receptors, sigma-1 receptors), and enzymes involved in neurodegenerative diseases .

Properties

Molecular Formula

C14H22N2

Molecular Weight

218.34 g/mol

IUPAC Name

1-(3-phenylpropyl)piperidin-4-amine

InChI

InChI=1S/C14H22N2/c15-14-8-11-16(12-9-14)10-4-7-13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-12,15H2

InChI Key

FTWWEFSFFIMPQU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N)CCCC2=CC=CC=C2

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

1-(3-Phenylpropyl)piperidin-4-amine, with the CAS number 54729-43-0, features a piperidine ring substituted with a phenylpropyl group. Its molecular formula is C14H20N2, and it exhibits properties that make it suitable for various pharmacological applications.

Pain Management

Recent studies have highlighted the potential of piperidine derivatives, including this compound, in pain management. The compound has been investigated for its interactions with sigma receptors, which are implicated in modulating pain pathways. Research indicates that antagonism of sigma receptors can enhance opioid analgesia, suggesting that this compound may serve as an adjunct therapy in pain management strategies .

Neurological Disorders

The compound shows promise in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Its structural characteristics allow it to interact with neurotransmitter systems, particularly through histamine H3 receptor antagonism. This mechanism is believed to enhance cognitive function and memory retention, making it a candidate for further exploration in treating cognitive deficits associated with these disorders .

Cancer Therapy

Emerging evidence suggests that this compound may possess anticancer properties. Studies have indicated that certain piperidine derivatives exhibit cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in tumor cells positions it as a potential lead structure for developing novel anticancer agents .

Case Study: Sigma Receptor Interaction

A study conducted on the pharmacological activity of various piperidine derivatives demonstrated that this compound exhibits significant affinity for sigma receptors. The research utilized molecular docking techniques to elucidate the binding interactions, revealing that modifications to the piperidine core can enhance receptor selectivity and potency .

Case Study: Antinociceptive Activity

In an animal model assessing antinociceptive effects, this compound was administered alongside opioid agonists. Results indicated a synergistic effect on pain relief, supporting its potential use as an adjunctive treatment in chronic pain management .

Data Table: Summary of Applications

Application AreaMechanism of ActionPotential Benefits
Pain ManagementSigma receptor antagonismEnhanced opioid efficacy
Neurological DisordersHistamine H3 receptor antagonismImproved cognitive function
Cancer TherapyInduction of apoptosisTargeted cytotoxicity against tumor cells

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Nicotinic Acetylcholine Receptor (nAChR) Antagonism

Compound KAB-18 ([1-(3-phenylpropyl)piperidine-3-yl]methyl [1,1′-biphenyl]-2-carboxylate) shares the 3-phenylpropyl-piperidine backbone but includes a biphenyl carboxylate ester. This structural modification enhances nAChR antagonism and cytotoxicity against human colon cancer cells. The biphenyl group likely increases steric bulk and hydrophobic interactions, improving receptor binding .

Table 1: Structural and Functional Comparison with nAChR Antagonists
Compound Substituents Molecular Weight Key Activity Reference
1-(3-Phenylpropyl)piperidin-4-amine 3-phenylpropyl, 4-amine ~248 g/mol Hypothesized nAChR modulation
KAB-18 3-phenylpropyl, biphenyl ester ~443 g/mol Cytotoxicity, nAChR antagonism

Sigma-1 Receptor Agonists

SA4503 ([1-(3,4-dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine]) is a sigma-1 receptor agonist with antidepressant activity. While SA4503 uses a piperazine core, the 3-phenylpropyl group is critical for receptor engagement. The dimethoxyphenethyl substituent enhances selectivity for sigma-1 over sigma-2 receptors .

In contrast, This compound employs a piperidine scaffold, which may alter binding kinetics due to differences in ring conformation and nitrogen basicity. The absence of methoxy groups likely reduces sigma-1 affinity but could improve blood-brain barrier penetration.

Monoamine Transporter Inhibitors

GBR12935 (1-(2-diphenylmethoxyethyl)-4-(3-phenylpropyl)piperazine) inhibits dopamine transporters (DAT) and serotonin transporters (SERT). The 3-phenylpropyl group contributes to DAT/SERT binding, while the diphenylmethoxyethyl chain enhances lipophilicity and CNS uptake .

However, the 4-amine group may mimic endogenous monoamine structures, enabling competitive binding at transporter sites.

Table 2: Comparison with Transporter-Targeting Compounds
Compound Core Structure Key Substituents Target Transporters Reference
GBR12935 Piperazine 3-phenylpropyl, diphenyl DAT, SERT
This compound Piperidine 3-phenylpropyl, 4-amine Hypothesized DAT/SERT

H3 Receptor Antagonists

highlights 3-phenylpropyl derivatives as potent H3 receptor antagonists. Para-chlorination of the phenyl ring in these derivatives enhances selectivity and potency. For example, a para-chloro-3-phenylpropyl-piperidine compound exhibited >100-fold selectivity for H3 over H1 receptors .

This compound could serve as a lead for H3 antagonist development. Introducing electron-withdrawing groups (e.g., Cl, F) on the phenyl ring may improve receptor affinity, as seen in optimized analogs .

Chemopreventive Isothiocyanates

PPITC (3-phenylpropyl isothiocyanate) inhibits DNA methylation and lung tumorigenesis induced by nitrosamines. The 3-phenylpropyl chain length optimizes inhibitory activity, with longer chains (e.g., 6-phenylhexyl) showing enhanced potency .

Preparation Methods

Reaction Sequence

  • Alkylation : 4-Aminopyridine (5 ) reacts with 3-phenylpropylbromide in methanol at 60°C for 12 hours, forming the quaternary pyridinium salt intermediate.

  • Reduction : The intermediate undergoes borohydride reduction using NaBH₄ (3 equivalents) in a 2:1 mixture of 2-propanol and methanol. Addition of KOH (1 equivalent) suppresses the formation of the dimeric byproduct 1-(3-phenylpropyl)-N-[1-(3-phenylpropyl)piperidin-4-yl]piperidin-4-amine (8 ), reducing its content from 15% to <5%.

Critical Parameters

FactorOptimal ConditionImpact on Yield
Solvent System2-Propanol:Methanol (2:1)Maximizes borohydride stability
Base AdditiveKOH (1 equiv)Reduces 8 by 67%
Temperature0°C → 25°C (gradual)Prevents exothermic decomposition

Protecting Group Strategies

An alternative method from patent literature employs benzophenone-mediated protection of the primary amine in 4-aminopiperidine, enabling selective alkylation of the secondary amine:

Synthetic Workflow

  • Protection : 4-Aminopiperidine reacts with benzophenone (1.1 equiv) in toluene under BF₃·Et₂O catalysis (0.05 equiv), achieving 78% yield of N-(diphenylmethylene)piperidin-4-amine after recrystallization.

  • Alkylation : The protected amine undergoes deprotonation with NaH (1.2 equiv) in THF at 0°C, followed by reaction with 3-phenylpropylbromide (1.3 equiv) at 25°C for 4 hours.

  • Deprotection : Treatment with 10% HCl (2 equiv) in ethyl acetate/water liberates the target amine, with benzophenone recovered at 92% efficiency.

Advantages Over Direct Alkylation

  • Eliminates competitive N-alkylation at the primary amine

  • Enables stoichiometric control in polyfunctional systems

  • Scalable to multi-kilogram batches via continuous solvent recovery

Optimization of Reaction Conditions

Comparative studies highlight critical adjustments for yield improvement:

Solvent Effects on Alkylation

SolventReaction Time (h)Yield (%)Byproduct 8 (%)
Methanol126814
DMF87218
THF10759

Data from demonstrates THF’s superiority in balancing reaction rate and selectivity.

Large-Scale Synthesis Considerations

Industrial adaptations incorporate:

  • Continuous Flow Systems : Reduces reduction step duration from 6 hours to 45 minutes via pressurized H₂ (50 bar) over Raney Ni

  • Byproduct Recycling : The dimer 8 is cleaved back to 7 using LiAlH₄ in refluxing THF (82% recovery)

  • Green Chemistry Metrics

    • E-factor: 23.7 (batch) → 8.9 (continuous)

    • PMI: 56 → 19

Q & A

Q. What are the standard synthetic routes for 1-(3-Phenylpropyl)piperidin-4-amine?

The synthesis typically involves alkylation of piperidin-4-amine derivatives. A common method includes:

  • Step 1 : Reacting piperidin-4-amine with 3-phenylpropyl halides (e.g., bromide or chloride) under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like acetonitrile or DMF .
  • Step 2 : Purification via column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) or recrystallization.
  • Yield Optimization : Adjusting stoichiometry (1:1.2 molar ratio of amine to alkylating agent) and reaction time (12–24 hrs at 60–80°C) improves yields to ~70–85% .

Q. How can researchers confirm the identity and purity of this compound?

  • Analytical Techniques :
    • HPLC : Use a C18 column with mobile phase: acetonitrile/water (70:30 v/v) + 0.1% phosphoric acid (or 0.1% formic acid for MS compatibility). Retention time: ~8.2 min .
    • NMR : Key peaks include δ 1.4–1.6 ppm (piperidine CH₂), δ 2.6–2.8 ppm (N–CH₂–Ph), and δ 7.2–7.4 ppm (aryl protons) .
    • Mass Spectrometry : ESI-MS m/z calculated for C₁₄H₂₂N₂: 218.18 [M+H]⁺ .

Advanced Research Questions

Q. How can structural modifications of this compound influence dopamine transporter (DAT) affinity?

  • Methodology :
    • Substituent Analysis : Introduce electron-withdrawing (e.g., -F, -NO₂) or electron-donating (e.g., -OCH₃) groups on the phenyl ring. Assess binding affinity via radioligand displacement assays (e.g., [³H]WIN 35,428) .
    • 3D-QSAR Modeling : Use comparative molecular field analysis (CoMFA) to correlate substituent effects with DAT inhibition (e.g., para-methoxy groups enhance affinity by 2–3 fold) .
  • Data Interpretation : Contradictions in activity (e.g., reduced potency with bulky substituents) may arise from steric hindrance or altered LogP values. Validate with molecular docking (PDB: 6M0L) .

Q. What strategies resolve contradictory data in biological activity studies of this compound derivatives?

  • Experimental Design :
    • Dose-Response Curves : Test compounds across 5–8 concentrations (10 nM–100 µM) to calculate IC₅₀ values.
    • Assay Validation : Use positive controls (e.g., GBR 12909 for DAT) and replicate experiments (n ≥ 3) .
  • Advanced Techniques :
    • Metabolic Stability Testing : Incubate with liver microsomes to assess if metabolites contribute to observed discrepancies .
    • Kinetic Solubility Assays : Measure solubility in PBS (pH 7.4) to rule out aggregation artifacts .

Q. How can computational methods guide the optimization of this compound for serotonin transporter (SERT) selectivity?

  • Workflow :
    • Molecular Dynamics (MD) Simulations : Simulate ligand binding in SERT (PDB: 5I73) vs. DAT to identify key residue interactions (e.g., Tyr95 in SERT vs. Asp79 in DAT) .
    • Free Energy Perturbation (FEP) : Predict ΔΔG values for substituent modifications (e.g., replacing phenylpropyl with cyclohexylpropyl) .
  • Validation : Synthesize top 3–5 candidates and test in [³H]citalopram (SERT) vs. [³H]mazindol (DAT) binding assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.